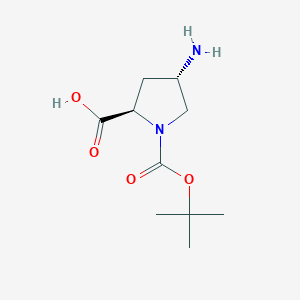

(4S)-1-Boc-4-amino-D-proline

Descripción

The exact mass of the compound (2R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564611 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-78-7 | |

| Record name | 1-(1,1-Dimethylethyl) (2R,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4S)-1-Boc-4-amino-D-proline: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-1-Boc-4-amino-D-proline, systematically named (2R,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid, is a conformationally constrained non-proteinogenic amino acid derivative. Its rigid pyrrolidine (B122466) backbone, combined with the specific stereochemistry at the C2 and C4 positions, makes it a valuable building block in medicinal chemistry and peptide design. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen allows for its straightforward incorporation into peptide sequences using standard solid-phase or solution-phase synthesis methodologies. This guide provides a comprehensive overview of the structure, stereochemistry, and a proposed synthetic pathway for this compound, along with relevant physicochemical data.

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a five-membered pyrrolidine ring. The stereochemistry is crucial for its function and is defined as D-proline, indicating the R configuration at the alpha-carbon (C2). The amino group at the C4 position has the S configuration. Therefore, the full stereochemical descriptor for the core amino acid is (2R, 4S).

The pyrrolidine ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it orthogonal to many other protecting groups used in peptide synthesis.

The IUPAC name for this compound is (2R,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid . The stereochemistry significantly influences the conformation of the pyrrolidine ring, which in turn affects the backbone torsion angles of peptides into which it is incorporated. The trans relationship between the carboxylic acid at C2 and the amino group at C4 is a key structural feature.

Physicochemical and Analytical Data

While a comprehensive, publicly available dataset for this specific compound is limited, the following table summarizes key physicochemical properties based on information from chemical suppliers and related literature.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 230.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 132622-78-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not available | |

| Optical Rotation ([α]D) | Not available |

-

¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), protons on the pyrrolidine ring (in the range of 1.5-4.5 ppm), and the amino and carboxylic acid protons.

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups (typically 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the pyrrolidine ring.

Proposed Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in a single publication. However, based on established methodologies for the synthesis of 4-substituted proline derivatives, a plausible synthetic route starting from N-Boc-trans-4-hydroxy-D-proline is outlined below. This route involves a stereospecific conversion of the hydroxyl group to an amino group via an azide (B81097) intermediate.

Step 1: Activation of the Hydroxyl Group

The synthesis would commence with the activation of the hydroxyl group of N-Boc-trans-4-hydroxy-D-proline to create a good leaving group. This is typically achieved by mesylation or tosylation.

-

Protocol: To a solution of N-Boc-trans-4-hydroxy-D-proline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, is added a sulfonylating agent such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) and a base (e.g., triethylamine (B128534) or pyridine). The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified.

Step 2: S N 2 Displacement with Azide

The activated hydroxyl group undergoes nucleophilic substitution with an azide source. This reaction proceeds with inversion of stereochemistry at the C4 position, yielding the desired S configuration.

-

Protocol: The mesylated or tosylated intermediate (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃) (a slight excess, e.g., 1.5-3.0 eq) is added, and the mixture is heated (e.g., to 60-80 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent, and the crude azide intermediate is purified.

Step 3: Reduction of the Azide to the Amine

The final step is the reduction of the azide group to the primary amine. This can be achieved through several methods, with catalytic hydrogenation being a common and clean approach.

-

Protocol: The azide intermediate is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol). A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the crude product. The final compound, this compound, is then purified by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptidomimetics and conformationally constrained peptides. The introduction of this residue can induce specific secondary structures, such as β-turns, and can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation. The amino group at the C4 position also provides a handle for further functionalization, allowing for the attachment of various side chains or for the formation of cyclic peptides.

Conclusion

Synthesis of Enantiomerically Pure (4S)-1-Boc-4-amino-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and stereoselective synthetic route to enantiomerically pure (4S)-1-Boc-4-amino-D-proline, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, cis-4-hydroxy-D-proline, and proceeds through a four-step sequence involving protection, stereochemical inversion, and functional group transformation.

Synthetic Strategy Overview

The core of this synthetic approach lies in the stereospecific conversion of the C4 hydroxyl group of a protected cis-4-hydroxy-D-proline derivative to an amino group with inversion of configuration. This is achieved via a Mitsunobu reaction to introduce an azide (B81097) moiety, followed by its reduction. The synthesis can be summarized in the following key stages:

-

Protection of cis-4-hydroxy-D-proline: The carboxylic acid and amino functionalities of the starting material are protected to prevent unwanted side reactions in subsequent steps. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.

-

Stereochemical Inversion via Mitsunobu Reaction: The hydroxyl group of the protected hydroxyproline (B1673980) is converted to an azide with inversion of stereochemistry at the C4 position using a Mitsunobu reaction with a suitable azide source.

-

Reduction of the Azide: The azide functionality is reduced to the corresponding primary amine to yield the desired 4-amino-D-proline derivative.

-

Final Deprotection (Optional): If the free amino acid is required, the methyl ester can be hydrolyzed. For most applications in peptide synthesis, the protected form is used directly.

Experimental Protocols

The following sections detail the experimental procedures for each step of the synthesis.

Step 1: Synthesis of (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester

Reaction: Protection of the amino and carboxylic acid groups of cis-4-hydroxy-D-proline.

Protocol:

-

Esterification: To a suspension of cis-4-hydroxy-D-proline (1.0 eq) in methanol (B129727) (5-10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the methyl ester hydrochloride as a crude solid.

-

Boc Protection: The crude methyl ester hydrochloride is dissolved in a mixture of dichloromethane (B109758) (DCM) and water (1:1, 10-15 vol). Triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to afford (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester.

| Step | Reactant | Reagents | Solvent | Typical Yield |

| 1 | cis-4-hydroxy-D-proline | Thionyl chloride | Methanol | 90-95% |

| 2 | Methyl (2R, 4R)-4-hydroxyprolinate | (Boc)₂O, Triethylamine | DCM/Water | 85-90% |

Step 2: Synthesis of (2R, 4S)-1-Boc-4-azido-D-proline methyl ester

Reaction: Mitsunobu reaction for the conversion of the hydroxyl group to an azide with inversion of configuration.

Protocol:

-

To a solution of (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) (10-15 vol) at 0 °C under an inert atmosphere, diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise.

-

A solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (2R, 4S)-1-Boc-4-azido-D-proline methyl ester.

| Reactant | Reagents | Solvent | Typical Yield |

| (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester | PPh₃, DIAD/DEAD, DPPA | THF | 70-80% |

Step 3: Synthesis of (2R, 4S)-1-Boc-4-amino-D-proline methyl ester

Reaction: Reduction of the azide to a primary amine.

Protocol:

-

To a solution of (2R, 4S)-1-Boc-4-azido-D-proline methyl ester (1.0 eq) in methanol or ethyl acetate (10-20 vol), palladium on carbon (10% Pd/C, 0.1 eq) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude (2R, 4S)-1-Boc-4-amino-D-proline methyl ester, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

| Reactant | Reagents | Solvent | Typical Yield |

| (2R, 4S)-1-Boc-4-azido-D-proline methyl ester | 10% Pd/C, H₂ | Methanol or Ethyl Acetate | >95% |

Step 4: Synthesis of this compound

Reaction: Hydrolysis of the methyl ester to the carboxylic acid.

Protocol:

-

The crude (2R, 4S)-1-Boc-4-amino-D-proline methyl ester (1.0 eq) is dissolved in a mixture of THF and water (1:1, 10-15 vol).

-

Lithium hydroxide (B78521) monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

After the reaction is complete, the THF is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with 1N HCl.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound.

| Reactant | Reagents | Solvent | Typical Yield |

| (2R, 4S)-1-Boc-4-amino-D-proline methyl ester | LiOH·H₂O | THF/Water | 90-95% |

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from cis-4-hydroxy-D-proline to the target molecule.

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Transformations

The following diagram outlines the logical progression of the key chemical transformations involved in the synthesis.

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of (4S)-1-Boc-4-amino-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (4S)-1-Boc-4-amino-D-proline. Due to the limited availability of published, fully assigned experimental spectra for this specific compound, the following data tables are based on predicted values derived from spectral data of structurally similar compounds and established principles of NMR spectroscopy. This guide also outlines a standard experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecule's structure and the analytical workflow.

Predicted NMR Data

The chemical shifts (δ) in parts per million (ppm) for this compound are predicted based on the analysis of related proline derivatives. The presence of the Boc protecting group and the amino substituent at the C4 position significantly influences the electronic environment of the neighboring protons and carbons, which is reflected in their respective chemical shifts.

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the tert-butyl group of the Boc protecting group, and the amino group. The multiplicity and coupling constants (J) will be dependent on the dihedral angles between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.1 - 4.3 | dd | J ≈ 8.0, 4.0 |

| H3a | ~2.0 - 2.2 | m | - |

| H3b | ~2.2 - 2.4 | m | - |

| H4 | ~3.8 - 4.0 | m | - |

| H5a | ~3.4 - 3.6 | m | - |

| H5b | ~3.6 - 3.8 | m | - |

| NH₂ | ~1.5 - 2.5 | br s | - |

| Boc (9H) | ~1.45 | s | - |

Note: The chemical shifts and coupling constants are estimates and can vary based on the solvent and experimental conditions. The signals for the pyrrolidine ring protons (H3, H4, H5) are expected to be complex due to overlapping multiplets.

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the Boc group, as well as the quaternary carbon of the Boc group, are expected to appear at characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 - 178 |

| C=O (Boc) | ~154 - 156 |

| C (Boc, quaternary) | ~80 - 82 |

| C2 | ~59 - 61 |

| C3 | ~35 - 37 |

| C4 | ~50 - 52 |

| C5 | ~46 - 48 |

| CH₃ (Boc) | ~28 - 29 |

Note: These chemical shifts are predicted and can be influenced by the choice of solvent and other experimental parameters.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.

2.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (e.g., NH₂ and COOH).

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the spectra.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mandatory Visualizations

3.1. Molecular Structure

The following diagram illustrates the molecular structure of this compound, with atom numbering used for NMR assignment.

Caption: Molecular structure of this compound.

3.2. Analytical Workflow

The logical workflow for the characterization of this compound using NMR spectroscopy is depicted below.

Caption: Workflow for NMR characterization.

A Technical Guide to (4S)-1-Boc-4-amino-D-proline for Researchers and Drug Development Professionals

(4S)-1-Boc-4-amino-D-proline is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained pyrrolidine (B122466) ring and the presence of a protected amino group at the 4-position make it a unique scaffold for introducing specific conformational constraints into peptides and small molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and its application in the synthesis of bioactive compounds, particularly as a key intermediate in the development of aryl hydrocarbon receptor (AhR) modulators.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound for research and development purposes from the following vendors:

-

MedchemExpress

-

Advanced ChemBlocks

-

Ambeed

-

Fisher Scientific

-

ChemicalBook

Physicochemical and Specification Data

The following table summarizes the key physicochemical properties and typical specifications for commercially available this compound and a related derivative.

| Property | This compound | (4S)-4-(Boc-amino)-1-Fmoc-D-proline[1] |

| IUPAC Name | tert-butyl (2R,4S)-4-aminopyrrolidine-2-carboxylate | (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid |

| CAS Number | 132622-78-7 | 1820570-42-0 |

| Molecular Formula | C₁₀H₁₈N₂O₄ | C₂₅H₂₈N₂O₆ |

| Molecular Weight | 230.26 g/mol [2] | 452.51 g/mol |

| Purity | Typically ≥95% | ≥95% |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol (B129727) | Soluble in DMSO, Methanol |

| Storage | Recommended storage at -20°C for long-term stability. | Recommended storage at -20°C. |

Application in the Synthesis of Aryl Hydrocarbon Receptor (AhR) Modulators

A significant application of this compound is in the synthesis of novel aminopyrimidine derivatives that act as modulators of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating a variety of biological processes, including immune responses, and is a target for therapeutic intervention in autoimmune diseases and cancer.

The synthesis involves a multi-step sequence where the proline derivative is coupled with a substituted aminopyrimidine core. The following is a representative experimental protocol adapted from the procedures outlined in patent WO2021194326.[2]

Experimental Protocol: Synthesis of an AhR Modulator Intermediate

Step 1: Reductive Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (MeOH), is added a substituted aldehyde or ketone (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature for 12-24 hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with DCM or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted proline derivative.

Step 2: Coupling with Aminopyrimidine Core

-

The N-substituted proline derivative from Step 1 (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

-

A substituted aminopyrimidine (1.0 eq), a coupling agent such as HATU or HOBt/EDC (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added to the solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The resulting crude material is purified by flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final aminopyrimidine derivative.

Experimental Workflow Diagram

The following diagram, generated using the DOT language, illustrates the general workflow for the synthesis of an aryl hydrocarbon receptor modulator using this compound.

Caption: Synthetic workflow for an AhR modulator.

Signaling Pathway Context: Aryl Hydrocarbon Receptor (AhR)

The compounds synthesized using this compound are designed to modulate the AhR signaling pathway. The diagram below provides a simplified overview of this pathway.

References

The Pivotal Role of 4-Aminoproline Scaffolds in Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a crucial bridge between the remarkable specificity of peptides and the favorable pharmacokinetic properties of small molecules. Within this field, the incorporation of constrained scaffolds is a key strategy to impart desirable conformational rigidity and metabolic stability. Among these, the 4-aminoproline (Amp) scaffold has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the multifaceted functions of 4-aminoproline in peptidomimetics, detailing its impact on molecular conformation, its application in targeting specific biological pathways, and the experimental methodologies underpinning its use.

Core Functions of 4-Aminoproline Scaffolds

The utility of 4-aminoproline in peptidomimetic design stems from several key features that address the inherent limitations of natural peptides.

Conformational Constraint and Pre-organization

The pyrrolidine (B122466) ring of proline introduces a significant conformational restraint into a peptide backbone. The substitution at the C4 position with an amino group further influences the ring's puckering (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. This pre-organization of the peptide backbone can lead to a higher affinity for the target receptor by reducing the entropic penalty of binding. Specifically, the stereochemistry at the C4 position plays a critical role in dictating the preferred conformation.

Induction of Secondary Structures: The β-Turn Mimic

The constrained nature of the 4-aminoproline scaffold makes it an effective mimic of β-turns, which are ubiquitous secondary structures in proteins crucial for molecular recognition and protein folding.[1] By replacing a dipeptide segment with a 4-aminoproline residue, the peptidomimetic can be engineered to adopt a specific turn conformation, thereby mimicking the bioactive conformation of the parent peptide. This mimicry is essential for designing potent and selective ligands.

Enhanced Enzymatic Stability

A primary drawback of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of unnatural amino acids like 4-aminoproline can significantly enhance metabolic stability.[2] The modified proline ring is often a poor substrate for proteases, leading to a longer in vivo half-life of the peptidomimetic.

pH-Responsiveness

The amino group on the 4-aminoproline scaffold has a pKa value that can be tuned to be close to physiological pH.[3] This property can be exploited to design "smart" peptidomimetics whose conformation and, consequently, biological activity can be modulated by changes in the local pH environment, such as those found in tumor microenvironments or endosomal compartments. The protonation state of the amino group can influence the amide bond rotation and overall conformation of the peptidomimetic.[3]

Data Presentation: Quantitative Analysis of 4-Aminoproline Peptidomimetics

The following table summarizes the biological activity of several 4-aminoproline-containing peptidomimetics, primarily targeting integrin receptors.

| Compound ID | Target | Assay Type | Activity (IC50/EC50) | Reference |

| c[Amp(MPUPA)Val-Asp-Leu] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | EC50: 0.8 ± 0.1 µM | [2] |

| c[Amp(MPUPA)Leu-Asp-Val] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |

| c[Amp(MPUPA)Val-Gly-Asp] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |

| c[Amp(MPUPA)Leu-Val-Asp] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |

| c[Amp(MPUPA)Val-Asp-Arg] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |

| c[Amp(MPUPA)Leu-Asp-Gly-Val] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |

| c[Amp(MPUPA)Leu-Gly-Asp-Val] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |

Experimental Protocols

Synthesis of Fmoc-(2S,4R)-4-Azido-L-proline (A Precursor to 4-Aminoproline)

A common strategy to introduce the 4-amino group is via an azide (B81097) intermediate, which can then be reduced. The following protocol is adapted from procedures for the synthesis of substituted prolines.

Materials:

-

Fmoc-(2S,4R)-4-hydroxyproline

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Toluene (B28343), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve Fmoc-(2S,4R)-4-hydroxyproline in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add DBU to the solution, followed by the dropwise addition of DPPA.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Fmoc-(2S,4R)-4-azido-L-proline. The azide can then be reduced to the corresponding amine using standard methods (e.g., catalytic hydrogenation with Pd/C or Staudinger reaction) prior to use in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Aminoproline-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide incorporating a 4-aminoproline residue using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-(Boc-amino)-L-proline)

-

Coupling reagents (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction completion using a Kaiser test (a positive test indicates incomplete coupling).

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of 4-aminoproline, use Fmoc-(2S,4R)-4-(Boc-amino)-L-proline.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the cleavage solution to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Jurkat Cell Adhesion Assay

This assay is used to evaluate the ability of compounds to modulate α4β1 integrin-mediated cell adhesion.[2]

Materials:

-

Jurkat E6.1 cells

-

VCAM-1

-

96-well black plates

-

Bovine serum albumin (BSA)

-

Hank's Balanced Salt Solution (HBSS)

-

CellTracker Green CMFDA

-

Test compounds

-

Triton X-100

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well black plate with VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in HBSS for 30 minutes at 37°C.

-

Cell Labeling and Treatment:

-

Label Jurkat cells with CellTracker Green CMFDA according to the manufacturer's protocol.

-

Pre-incubate the labeled cells with various concentrations of the test compounds (or vehicle control) for 30 minutes at 37°C.

-

-

Cell Adhesion: Plate the pre-incubated Jurkat cells onto the VCAM-1-coated wells and incubate for 30 minutes at 37°C.

-

Washing: Gently wash the wells three times with 1% BSA in HBSS to remove non-adherent cells.

-

Cell Lysis and Fluorescence Measurement:

-

Lyse the adherent cells by adding 0.5% Triton X-100 in PBS to each well and incubating for 30 minutes at 4°C.

-

Measure the fluorescence of the lysate in a fluorescence plate reader (e.g., Ex485 nm/Em 535 nm).

-

-

Data Analysis: Determine the number of adherent cells by comparing the fluorescence readings to a standard curve generated with known concentrations of labeled Jurkat cells. Calculate EC50 or IC50 values using appropriate software (e.g., GraphPad Prism).

Visualization of Pathways and Workflows

α4β1 Integrin Signaling Pathway

The binding of a 4-aminoproline-containing peptidomimetic to α4β1 integrin can modulate downstream signaling pathways that are crucial for cell migration, adhesion, and proliferation. The following diagram illustrates a simplified representation of the α4β1 integrin signaling cascade.

Caption: Simplified α4β1 integrin signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The development of 4-aminoproline-based peptidomimetics follows a structured workflow from synthesis to biological evaluation.

Caption: Workflow for peptidomimetic synthesis and testing.

Logical Relationship: 4-Aminoproline as a β-Turn Mimic

The ability of 4-aminoproline to act as a β-turn mimic is a consequence of its inherent structural constraints.

Caption: How 4-aminoproline induces a β-turn conformation.

Conclusion

4-Aminoproline scaffolds are a valuable asset in the design and development of peptidomimetics. Their ability to impose conformational constraints, mimic key secondary structures, enhance metabolic stability, and introduce pH-responsiveness provides a versatile platform for creating novel therapeutic agents. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for harnessing the full potential of this unique building block. As our understanding of the structure-activity relationships of 4-aminoproline-containing peptidomimetics continues to grow, so too will their applications in addressing a wide range of diseases.

References

- 1. N.m.r. studies of myelin basic protein. Conformation of a peptide that is an antigenic determinant for B-cell reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Characterization of Boc-Protected Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyloxycarbonyl (Boc) protected amino acids are cornerstone reagents in modern peptide synthesis and drug discovery. The Boc group provides robust protection for the amino functional group, preventing unwanted side reactions during peptide coupling.[] Its stability under various conditions and its facile, acid-labile removal make it an invaluable tool for chemists.[][2] The precise structural integrity, purity, and stereochemistry of these derivatives are paramount to the success of multi-step syntheses, directly impacting the quality and efficacy of the final therapeutic peptides or small molecule drugs.

This technical guide provides a comprehensive overview of the core analytical techniques used to characterize Boc-protected amino acid derivatives. It offers detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the logical workflows involved in ensuring the quality of these critical building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Boc-protected amino acids.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the successful installation of the Boc group and the integrity of the amino acid scaffold.

A key diagnostic feature in the ¹H NMR spectrum is a prominent singlet signal corresponding to the nine equivalent protons of the tert-butyl group.[4] In the ¹³C NMR spectrum, characteristic signals for the quaternary and methyl carbons of the Boc group, as well as the carbamate (B1207046) carbonyl, serve as definitive evidence of successful protection.[3][5]

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes the typical chemical shifts observed for the Boc protecting group. Actual shifts may vary slightly depending on the specific amino acid, solvent, and experimental conditions.[3][6]

| Group | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl | ¹H | 1.4 - 1.6 | Singlet | Integrates to 9 protons.[4] |

| Amide | ¹H | 4.5 - 6.8 (DMSO-d₆) | Broad Singlet/Doublet | Shift is solvent-dependent and may exchange in protic solvents.[3] |

| tert-Butyl (CH₃)₃ | ¹³C | ~28.5 | Quartet | |

| tert-Butyl C(CH₃)₃ | ¹³C | ~80.0 | Singlet | Quaternary carbon.[3] |

| Carbamate C=O | ¹³C | ~156 | Singlet | [3] |

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines the general procedure for acquiring NMR spectra for a Boc-protected amino acid derivative.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the Boc-amino acid derivative.[3]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] DMSO-d₆ is often preferred for observing amide protons.[3]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[3]

-

For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.[3]

-

-

Data Acquisition :

-

¹H NMR : Acquire a standard 1D proton spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[3]

-

¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Typical parameters include 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[3]

-

-

Data Analysis :

-

Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to the expected values.[7]

-

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized Boc-amino acid derivative. Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose.[] A frequent observation during ESI-MS analysis of Boc-protected compounds is in-source fragmentation, which can also be diagnostic.[9]

The most characteristic fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) or, alternatively, the loss of the entire tert-butoxy (B1229062) group or t-butanol.[10][11][12] To minimize this fragmentation and observe the intact molecular ion, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.[9]

Data Presentation: Common Mass Fragments

| Ion | Description | Notes |

| [M+H]⁺ / [M+Na]⁺ | Protonated or sodiated molecular ion | Confirms the molecular weight of the intact compound. |

| [M-H]⁻ | Deprotonated molecular ion | Often observed in negative ion mode.[11] |

| [M+H-56]⁺ | Loss of isobutylene | A very common fragment from the Boc group.[11] |

| [M+H-100]⁺ | Loss of the entire Boc group (C₅H₉O₂) | Represents the unprotected amino acid. |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation :

-

Prepare a dilute solution of the Boc-amino acid derivative (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the mobile phase if using LC-MS.

-

-

Data Acquisition :

-

The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.[9]

-

Acquire spectra in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.

-

Optimize instrument parameters (e.g., fragmentor voltage, capillary temperature) to control the degree of in-source fragmentation. Lowering the fragmentor voltage can sometimes reduce Boc-cleavage.[9]

-

-

Data Analysis :

-

Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that its m/z value matches the calculated molecular weight of the target compound.

-

Analyze any observed fragment ions to see if they correspond to characteristic losses from the Boc group.

-

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Analysis

HPLC is the workhorse technique for assessing the purity of Boc-protected amino acid derivatives.[13] Reversed-Phase HPLC (RP-HPLC) is the most common mode used, separating compounds based on their polarity.[13][14] For chiral amino acids, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers and determine the optical purity, a critical quality attribute.[15][16]

Data Presentation: Typical RP-HPLC Method for Purity Assessment

| Parameter | Condition | Notes |

| Instrumentation | HPLC system with UV detector | [13] |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | [14] |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape.[13] |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | [13] |

| Gradient | 5% to 95% B over 20 minutes (typical) | Gradient must be optimized for the specific compound.[13] |

| Flow Rate | 1.0 mL/min | [13] |

| Detection | UV at 210-220 nm | Wavelength for detecting the peptide bond and carbamate.[14] |

| Column Temperature | 30 °C | [14] |

Experimental Protocol: RP-HPLC Purity Analysis

-

Sample Preparation :

-

Prepare a stock solution of the Boc-amino acid derivative at a concentration of approximately 0.5-1.0 mg/mL.[14]

-

The solvent should be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).[14]

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[14]

-

-

Data Acquisition :

-

Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject 10 µL of the prepared sample.[14]

-

Run the gradient method and record the chromatogram.

-

-

Data Analysis :

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the compound by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For Boc-protected amino acids, FTIR is particularly useful for verifying the formation of the carbamate linkage and the presence of the N-H bond.[17]

Data Presentation: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H (Amide) | Stretching | 3300 - 3500 | [4] |

| C=O (Carbamate) | Stretching | 1680 - 1720 | This is a key diagnostic peak for the Boc group.[4][18] |

| N-H (Amide) | Bending | ~1529 | [18] |

| C-O (Carbamate) | Stretching | ~1170 | [6] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation :

-

Ensure the sample is dry and free of solvent.

-

For solid samples, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the instrument and record the sample spectrum. The instrument will automatically subtract the background.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and compare them with the expected frequencies for the Boc group and the amino acid backbone to confirm the structure.[17]

-

Visualization of Workflows and Logic

Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized Boc-protected amino acid derivative.

Complementary Analytical Techniques

Different analytical techniques provide distinct and complementary pieces of information, which together create a complete picture of the molecule's identity and quality.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determine the structure of Boc amino acids [cheminfo.org]

- 9. researchgate.net [researchgate.net]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of Proline Analogs in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic structure. This inherent rigidity has made proline and its analogs invaluable tools in medicinal chemistry and drug design. By strategically modifying the proline scaffold, researchers can fine-tune the pharmacological properties of therapeutic agents, enhancing their potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the multifaceted role of proline analogs in contemporary drug discovery, detailing their synthesis, conformational effects, and applications in targeting a wide array of diseases. It further presents key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.

Introduction

The incorporation of proline introduces a unique kink in the polypeptide chain, restricting the available conformational space and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] These structural constraints are critical for the native folding and function of many proteins and are often found in bioactive peptide epitopes, such as β-turns.[1][3] Proline analogs, synthetic derivatives of proline, leverage these properties to create peptidomimetics and small molecules with improved therapeutic profiles.[4][5] These analogs can be designed to enforce specific conformations, enhance binding affinity to biological targets, and improve pharmacokinetic properties like bioavailability and resistance to metabolic degradation.[6][7] Over the past 15 years, more than 15 FDA-approved drugs have incorporated proline analogs in their structures, with five of these approvals occurring in the last three years alone, highlighting their growing importance in pharmaceutical development.[4][5][7] This guide will delve into the core principles of utilizing proline analogs in drug design, with a focus on practical applications and experimental methodologies.

Conformational Control: The Power of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring of proline restricts the backbone dihedral angle φ to approximately -65° ± 25°.[1] This rigidity is further modulated by two key conformational equilibria: the puckering of the ring (endo vs. exo) and the isomerization of the preceding amide bond (cis vs. trans).[1][2] Substitutions on the proline ring can introduce steric and stereoelectronic effects that influence these equilibria, allowing for precise control over the local peptide conformation.[2]

-

Ring Pucker: The Cγ-endo and Cγ-exo puckering of the pyrrolidine ring are in rapid equilibrium. The exo pucker favors more compact conformations like polyproline II (PPII) helices, while the endo pucker is associated with more extended structures.[1]

-

Cis/Trans Isomerization: Unlike most other amino acids, the energy barrier between the cis and trans isomers of the Xaa-Pro peptide bond is relatively low, leading to a significant population of the cis conformer. This isomerization is a rate-limiting step in protein folding and can be a critical determinant of biological activity.

The ability to manipulate these conformational features through the design of proline analogs is a cornerstone of their application in medicinal chemistry.

Key Classes of Proline Analogs in Drug Design

A diverse array of proline analogs has been developed, each with unique properties that can be exploited for specific therapeutic applications.[8][9]

-

Fluoroprolines: The introduction of fluorine atoms can significantly alter the conformational preferences of the proline ring through stereoelectronic effects. For example, (2S,4R)-4-fluoroproline (Flp) strongly favors an exo pucker, while (2S,4S)-4-fluoroproline (flp) prefers an endo pucker.[1] This allows for the stabilization of specific secondary structures in peptides. Fluorination can also enhance metabolic stability and binding affinity.[6]

-

α-Methylproline: The addition of a methyl group at the α-carbon further restricts the conformational freedom of the peptide backbone, disfavoring cis peptide bond formation.[10] This analog is useful for stabilizing helical conformations and improving resistance to enzymatic degradation.

-

Bicyclic Proline Analogs: These analogs, which include bridged, spirocyclic, and fused ring systems, introduce even greater conformational constraints.[4] They are prominently featured in a class of antihypertensive drugs known as ACE inhibitors (e.g., captopril (B1668294) and its derivatives).[4]

-

Aminoprolines: The incorporation of an amino group provides a handle for further functionalization or for introducing specific interactions with the target protein, such as hydrogen bonding.[5]

Applications in Drug Discovery

The unique structural features of proline analogs have led to their successful application in the development of drugs for a wide range of diseases.

Enzyme Inhibition

Proline analogs have proven to be effective inhibitors of various enzymes by mimicking the transition state of the substrate or by binding tightly to the active site.

-

Pyrroline-5-Carboxylate Reductase 1 (PYCR1): This enzyme is upregulated in many cancers and is a potential therapeutic target.[11] A screen of proline analogs identified several inhibitors of human PYCR1, with N-formyl l-proline (B1679175) (NFLP) being the most potent.[11]

-

Proline Dehydrogenase (PRODH): Another enzyme involved in proline metabolism and implicated in cancer, PRODH can be inhibited by proline analogs like S-(–)-tetrahydro-2-furoic acid.[12]

-

Cathepsin S: A series of proline-derived compounds were developed as potent and selective inhibitors of cathepsin S, a potential target for autoimmune diseases.[13]

-

COVID-19 Main Protease (Mpro): The antiviral drug nirmatrelvir (B3392351) (a component of Paxlovid) is a peptidomimetic that contains a proline analog, highlighting the importance of this scaffold in the development of treatments for viral infections.[14][15]

Peptidomimetics and Conformational Stabilization

By restricting the conformational flexibility of peptides, proline analogs can lock them into their bioactive conformation, leading to increased potency and selectivity. This is particularly useful in targeting protein-protein interactions and G-protein coupled receptors. The introduction of proline analogs can stabilize specific secondary structures like β-turns, which are often involved in molecular recognition.[3]

Collagen-Targeted Therapies

Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline (B1673980). Proline analogs such as L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline can be incorporated into procollagen (B1174764) in place of proline.[16] This disrupts the formation of the stable triple-helical conformation, leading to increased degradation of the collagen chains.[16] This mechanism is being explored for the treatment of fibrotic diseases, such as scleroderma, which are characterized by excessive collagen deposition.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative data for various proline analogs as enzyme inhibitors.

| Proline Analog Inhibitor | Target Enzyme | Inhibition Constant (K_i) | Competitive with | Reference |

| N-formyl l-proline (NFLP) | Human PYCR1 | 100 µM | P5C | [11] |

| l-tetrahydro-2-furoic acid (THFA) | Human PYCR1 | 2 mM | P5C | [11] |

| Cyclopentanecarboxylate (CPC) | Human PYCR1 | Not specified | P5C | [11] |

| l-thiazolidine-4-carboxylate (l-T4C) | Human PYCR1 | Not specified | P5C | [11] |

| l-thiazolidine-2-carboxylate (l-T2C) | Human PYCR1 | Not specified | P5C | [11] |

| S-(–)-tetrahydro-2-furoic acid | PRODH | 0.3 mM | Proline | [12] |

| Cyclobutane-1,1-dicarboxylic acid | PRODH | 1.4 - 6 mM | Proline | [12] |

| Cyclobutanecarboxylic acid | PRODH | 1.4 - 6 mM | Proline | [12] |

| Cyclopropanecarboxylic acid | PRODH | 1.4 - 6 mM | Proline | [12] |

| Proline Analog Inhibitor | Target Enzyme | IC_50 | Reference |

| H135 (nitrile-based inhibitor) | SARS-CoV-2 Mpro | 12.7 nM | [6] |

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Proline Analogs

This protocol outlines the general steps for incorporating a protected proline analog (e.g., Fmoc-Hyp-OH) into a peptide sequence using manual solid-phase synthesis.[18][19]

1. Resin Swelling:

- Place the desired amount of Rink Amide resin in a reaction vessel.

- Wash the resin with dimethylformamide (DMF) (3 x 5 mL) and then dichloromethane (B109758) (DCM) (3 x 5 mL).

- Swell the resin in DMF for at least 30 minutes.[18]

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a 20% solution of piperidine (B6355638) in DMF to the resin.

- Agitate the mixture for 5 minutes.

- Drain the solution and repeat the piperidine treatment for another 15 minutes.

- Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).[18]

3. Amino Acid Coupling (General Step):

- Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

- Add DIPEA (6 eq.) to the amino acid solution.

- In a separate vial, dissolve the coupling reagent (e.g., BOP, 3 eq.) in DMF.

- Add the coupling reagent solution to the activated amino acid solution and mix for 1-2 minutes.

- Add the activated amino acid mixture to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the completion of the coupling reaction using a Kaiser test.[18]

4. "Proline Editing" for On-Resin Modification (Example with Hydroxyproline):

- After incorporation of Fmoc-Hyp-OH and completion of the peptide sequence, the hydroxyl group can be selectively modified.[1][19]

- Orthogonal Deprotection: Selectively remove the protecting group from the hydroxyproline side chain.

- Modification Reactions: Perform stereospecific reactions such as Mitsunobu, oxidation, reduction, or substitution to introduce diverse functionalities at the 4-position of the proline ring.[1][19]

5. Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and methanol (B129727) (3 x 5 mL) and dry it under vacuum.

- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, and 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the dried resin.

- Agitate the mixture at room temperature for 2-3 hours.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.

- Dry the peptide pellet under vacuum.[18]

Enzyme Kinetics Assay for PYCR1 Inhibition

This protocol describes a steady-state kinetic measurement to determine the inhibition constant (Ki) of a proline analog against PYCR1.[11]

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 200 mM NaCl).

- Prepare stock solutions of NADH, L-P5C (the substrate), and the proline analog inhibitor.

2. Assay Procedure:

- In a 96-well plate, add the reaction buffer, a fixed concentration of NADH (e.g., 175 µM), and varying concentrations of the inhibitor.

- Initiate the reaction by adding a solution of human PYCR1 enzyme.

- Immediately add varying concentrations of L-P5C (e.g., 0-1000 µM).

- Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.

3. Data Analysis:

- Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

- Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

- Alternatively, fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Visualizing Pathways and Workflows

Proline Metabolism and Enzyme Inhibition

The following diagram illustrates the proline cycle and the points of inhibition by specific proline analogs.

Caption: The proline cycle showing the interconversion of proline and P5C, and points of inhibition.

General Workflow for Proline Analog-Based Drug Discovery

This diagram outlines a typical workflow for the discovery and development of drugs incorporating proline analogs.

Caption: A streamlined workflow for the discovery of drugs containing proline analogs.

Conformational Effects of 4-Substituted Prolines

This diagram illustrates the influence of electronegative substituents at the 4-position of the proline ring on its pucker preference.

Caption: Influence of 4-substituent stereochemistry on proline ring pucker.

Conclusion and Future Prospects

Proline analogs represent a powerful and versatile class of building blocks in medicinal chemistry.[5][7] Their ability to impart conformational rigidity and introduce diverse chemical functionalities has been instrumental in the development of numerous successful drugs.[4] The continued exploration of novel proline scaffolds, including more complex bicyclic and spirocyclic systems, promises to yield new therapeutic agents with enhanced properties.[8][20] Furthermore, the application of "proline editing" and other innovative synthetic methodologies will undoubtedly accelerate the discovery and optimization of proline analog-containing drug candidates.[1][19] As our understanding of the intricate relationship between conformation and biological activity deepens, proline analogs will continue to be at the forefront of rational drug design, enabling the creation of next-generation therapeutics for a wide spectrum of human diseases.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proline Analogues - Enamine [enamine.net]

- 10. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proline Analogues. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Incorporation of (4S)-1-Boc-4-amino-D-proline

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4S)-1-Boc-4-amino-D-proline is a non-canonical amino acid that, due to its constrained cyclic structure and the presence of a functionalizable amino group, is a valuable building block in medicinal chemistry. Its incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and provide a point for conjugation or further chemical modification. However, as a sterically hindered secondary amino acid, its efficient coupling during solid-phase peptide synthesis (SPPS) presents a significant challenge. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences, with a focus on the selection of appropriate coupling reagents and optimized reaction conditions.

The primary challenge in coupling sterically hindered amino acids lies in overcoming the reduced nucleophilicity of the N-terminal amine of the growing peptide chain and the steric bulk around the carboxylic acid of the incoming amino acid. This often leads to incomplete coupling reactions and the formation of deletion sequences. To address this, highly efficient coupling reagents are required to facilitate amide bond formation.

Recommended Coupling Reagents

Several classes of coupling reagents have been developed to address the challenges of coupling sterically hindered amino acids. The most effective reagents for incorporating this compound are typically from the uronium/aminium salt and phosphonium (B103445) salt families.

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU, in particular, is often considered the gold standard for difficult couplings due to its rapid activation of the carboxylic acid and reduced risk of racemization.[1] HCTU offers a cost-effective alternative to HATU with comparable efficiency in many cases.[1][2]

-

Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices. Phosphonium-based reagents are known for their high reactivity and the advantage of not causing guanidinylation of the free N-terminal amine, a potential side reaction with uronium salts.[3]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

While specific comparative yield data for the direct coupling of this compound is not extensively available in the literature, the following table summarizes the general performance of recommended coupling reagents for sterically hindered amino acids based on reported efficiencies for challenging couplings.

| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium Salt | Very High | Fast reaction rates, low racemization, high yields.[1] | Higher cost, potential for guanidinylation side reaction.[3] |

| HCTU | Uronium/Aminium Salt | High | Good reactivity, more economical than HATU.[1] | May be slightly less effective than HATU for the most challenging couplings. |

| PyBOP | Phosphonium Salt | Good to High | Avoids carcinogenic byproducts of BOP, good for general use.[4] | Can be less efficient than HATU/HCTU for highly hindered couplings.[3] |

| PyAOP | Phosphonium Salt | Very High | Similar high efficiency to HATU, no guanidinylation side reaction. | Higher cost. |

| COMU | Uronium Salt | Very High | High coupling efficiency, safer (non-explosive) byproducts. | Can also cause guanidinylation. |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound using a recommended high-efficiency coupling reagent. The protocol is adapted from a successful synthesis of cyclopeptidomimetics containing a similar 4-amino-proline derivative.[5]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using Fmoc/tBu strategy.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole)

-

Collidine (2,4,6-Trimethylpyridine) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF for Fmoc deprotection

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection (if applicable):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add collidine or DIPEA (6 equivalents) to the activation mixture.

-

Gently swirl the mixture for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. Note: The Kaiser test will not give a positive result for the proline nitrogen, but it will indicate if the preceding amino acid's amine is unreacted. A negative test (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Automated Solid-Phase Peptide Synthesis

The principles of the manual protocol can be adapted for an automated peptide synthesizer. The key is to use a method that allows for extended coupling times and potentially double coupling for the hindered amino acid.

Synthesizer Method Parameters:

-

Amino Acid: this compound (3-5 equivalents)

-

Coupling Reagent: HATU or HCTU (2.9-4.9 equivalents)

-

Base: Collidine or DIPEA (6-10 equivalents)

-

Solvent: DMF

-

Coupling Time: 2-4 hours

-

Double Coupling: Program a second coupling cycle with fresh reagents for this specific residue.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis incorporating this compound.

Logical Relationship of Coupling Reagent Choice